molecular formula C12H16N2O4 B1421093 2-Methoxy-3-pivalamidoisonicotinic acid CAS No. 705291-48-1

2-Methoxy-3-pivalamidoisonicotinic acid

Cat. No. B1421093
M. Wt: 252.27 g/mol
InChI Key: JRSXXSCWNLJULV-UHFFFAOYSA-N
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Description

“2-Methoxy-3-pivalamidoisonicotinic acid” is a chemical compound with the empirical formula C12H16N2O4 . It has a molecular weight of 252.27 . This compound is provided in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is COc1nccc(C(O)=O)c1NC(=O)C(C)(C)C . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound is provided in solid form . Its empirical formula is C12H16N2O4 and it has a molecular weight of 252.27 .

Scientific Research Applications

Alkaloid Synthesis

2-Methoxy-3-pivalamidoisonicotinic acid plays a role in the synthesis of complex alkaloids. A study by Yates and Schwartz (1983) describes the synthesis of compounds related to haplophytine, an alkaloid. They explore the use of phenyl(2-pivaloylamidophenyl)methane and its derivatives, which are structurally related to 2-Methoxy-3-pivalamidoisonicotinic acid, in the synthesis of alkaloid-like structures (Yates & Schwartz, 1983).

Chemical Synthesis and Applications

In another study, Yao-wu (2008) reports the synthesis of novel compounds using derivatives similar to 2-Methoxy-3-pivalamidoisonicotinic acid. This research highlights the potential of such compounds in creating new functionalized quinazoline entities, which may have significant applications, particularly in antitumor activities (Yao-wu, 2008).

Novel Synthetic Methodologies

A study by Amano and Nishiyama (2006) discusses the oxidation of methoxyamide derivatives, including those similar to 2-Methoxy-3-pivalamidoisonicotinic acid. They developed efficient synthetic methodologies for azacyclic derivatives, which are valuable as intermediates in synthesizing complex bioactive substances (Amano & Nishiyama, 2006).

Inorganic Chemistry and Sensor Development

Dhara et al. (2014) explored the use of 5-methoxy isatin, a compound structurally related to 2-Methoxy-3-pivalamidoisonicotinic acid, in designing a chemosensor for Al3+ ions. This sensor shows high sensitivity and selectivity, indicating the potential of similar compounds in developing specific chemical sensors (Dhara et al., 2014).

Organic Chemistry and Ligand Behavior

Smith et al. (2012) investigated the lithiation of compounds including N-[2-(4-methoxyphenyl)ethyl]pivalamide, which shares functional groups with 2-Methoxy-3-pivalamidoisonicotinic acid. Their findings contribute to understanding the behavior of such compounds in organic synthesis, especially in ring substitution reactions (Smith et al., 2012).

properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)-2-methoxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)11(17)14-8-7(10(15)16)5-6-13-9(8)18-4/h5-6H,1-4H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSXXSCWNLJULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-pivalamidoisonicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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